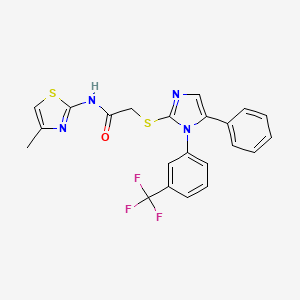

N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

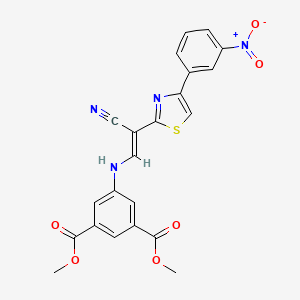

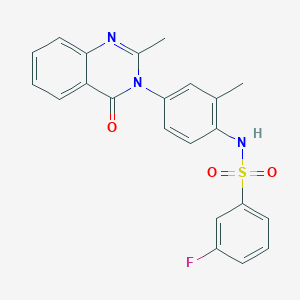

The compound "N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a thiazole ring, an imidazole ring, and a trifluoromethyl group, which are common in molecules with pharmacological properties.

Synthesis Analysis

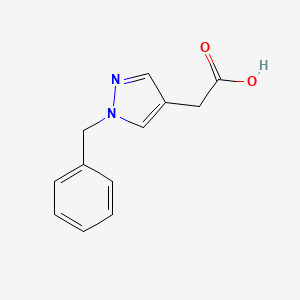

The synthesis of related thiazole-containing compounds has been reported in the literature. For instance, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties have been prepared and evaluated for their biological activities against human adrenergic receptors, with some derivatives showing potent agonistic activity . Similarly, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

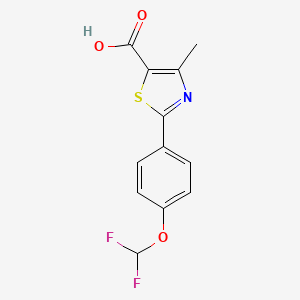

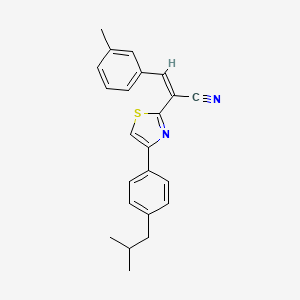

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring system is known to confer biological activity when incorporated into a larger molecule. The presence of a trifluoromethyl group is also significant, as this group is often used in medicinal chemistry to increase the metabolic stability and lipophilicity of a compound .

Chemical Reactions Analysis

The chemical reactivity of thiazole and imidazole rings typically involves substitution reactions at available positions on the ring. For example, the synthesis of benzothiazole derivatives bearing different heterocyclic rings involves reactions with mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives . The specific chemical reactions that the compound "N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" would undergo are not detailed in the provided papers, but it is likely that similar substitution reactions could be used in its synthesis or modification.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have synthesized derivatives of thiazole and evaluated their biological activities, primarily focusing on anticancer properties. For instance, Evren et al. (2019) developed new thiazole derivatives and investigated their anticancer activity. They found that specific compounds exhibited high selectivity and induced apoptosis in lung adenocarcinoma cells, demonstrating potential as therapeutic agents against cancer (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antitumor Activity

Yurttaş et al. (2015) synthesized benzothiazole derivatives and screened them for antitumor activity against various human tumor cell lines. Some compounds displayed considerable anticancer activity, suggesting their utility in developing new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

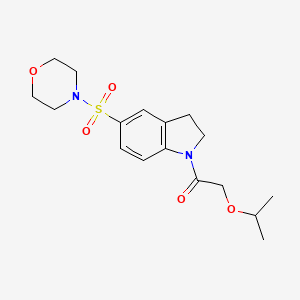

Antimicrobial and Antifungal Activities

Baviskar et al. (2013) explored thiazolidin-4-one derivatives for antimicrobial and antifungal activities, providing valuable insights into developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Similarly, Fahim and Ismael (2019) synthesized sulphonamide derivatives and demonstrated good antimicrobial activity, indicating their potential in combating various bacterial strains (Fahim & Ismael, 2019).

Insecticidal Properties

Fadda et al. (2017) researched innovative heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. This study highlights the potential of such compounds in agricultural applications to protect crops from pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antibacterial Evaluation

Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives with arylthiazole moieties, which showed promising antibacterial activities against various bacterial strains. This research contributes to the development of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4OS2/c1-14-12-31-20(27-14)28-19(30)13-32-21-26-11-18(15-6-3-2-4-7-15)29(21)17-9-5-8-16(10-17)22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFDYWGQUDRLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)